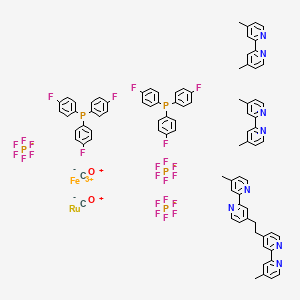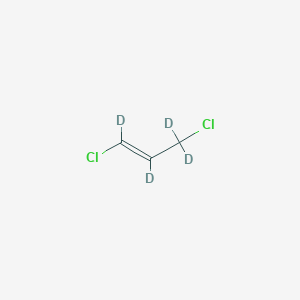
1,3-Dichloropropene-D4
説明
1,3-Dichloropropene, also known under various trade names, is an organochlorine compound with the formula C3H4Cl2 . It is a colorless liquid with a sweet smell . It is feebly soluble in water and evaporates easily . It is used mainly in farming as a pesticide, specifically as a preplant fumigant and nematicide .
Molecular Structure Analysis
The molecular structure of 1,3-Dichloropropene consists of three carbon atoms and two chlorine atoms . The compound exists in two geometric isomers: (Z)-1,3-dichloropropene and (E)-1,3-dichloropropene .
Chemical Reactions Analysis
1,3-Dichloropropene reacts vigorously with oxidizing materials. It also reacts with aluminum, active metals, and halogenated compounds. Additionally, it reacts with acids and thiocyanates .
Physical And Chemical Properties Analysis
1,3-Dichloropropene is a colorless liquid with a sweet smell . It is feebly soluble in water and evaporates easily . It has a molar mass of 110.97 g/mol . The density is 1.217 g/mL (cis) and 1.224 g/mL (trans) . The melting point is -84.5 °C and the boiling points are 104 °C (cis) and 112 °C (trans) .
科学的研究の応用
Groundwater Monitoring
Impact on Soil Bacterial Communities
The effect of 1,3-D on soil bacterial communities was investigated, revealing that it had a short-term and transitory impact on the indigenous soil microbial community. This study is crucial for evaluating the ecological safety of 1,3-D (Liu et al., 2015).
Pesticidal Action and Safety
1,3-D functions as a fumigant to control nematodes, insects, and disease organisms in soil, promoting crop growth by minimizing competition with soil pests. Its application method and pesticidal action were outlined, providing insights into its usage and safety considerations (Rubin et al., 2020).
Modeling Emission Variations
A study used the HYDRUS model to estimate cumulative and peak emissions of 1,3-D for different application methods in California. This research demonstrates the variability of emissions in response to soil conditions and can support regulatory decision-making (Brown et al., 2019).
Agricultural Applications
Research explored the efficacy of 1,3-D as an alternative to methyl bromide for managing nematode, soil-borne disease, and weed in crops like ginger and cucumber in China, highlighting its potential in integrated pest management (Qiao et al., 2012); (Qiao et al., 2011).
Soil Irrigation Effects
The effect of surface irrigations on field-scale emissions of 1,3-D was studied, providing insights into the reduction of volatilization and total emission losses through irrigation practices (Yates et al., 2008).
Other Relevant Research
- Model simulation of 1,3-D volatilization and transport in soil demonstrated the potential of subsurface drip irrigation for emission reduction (Wang et al., 2000).
- The use of 1,3-D in reducing irrigation requirements in nematode-infested soils was examined, suggesting potential water conservation benefits (Trenholm et al., 2005).
- In vivo mutagenicity evaluation of 1,3-D provided insights into its potential health risks (Badding et al., 2020).
- A weight of evidence analysis of 1,3-D's tumorigenic potential supported a threshold-based risk assessment, crucial for understanding its health impacts (Yan et al., 2020).
Safety And Hazards
1,3-Dichloropropene is flammable and toxic if swallowed, in contact with skin, or if inhaled . It may be fatal if swallowed and enters airways . It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects .
特性
IUPAC Name |
(E)-1,3-dichloro-1,2,3,3-tetradeuterioprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/b2-1+/i1D,2D,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOORRWUZONOOLO-PAANGKQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(/[2H])\Cl)/C([2H])([2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloropropene-D4 | |
CAS RN |
202656-23-3 | |
| Record name | 202656-23-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1R,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1436095.png)
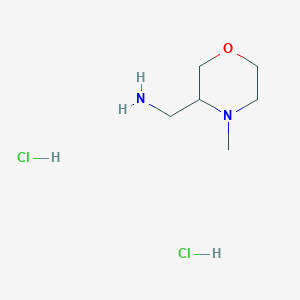
![(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1436097.png)

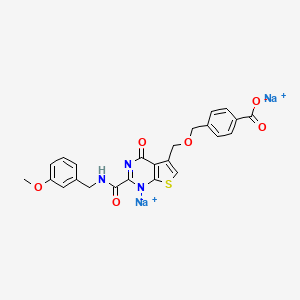
![7-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B1436101.png)
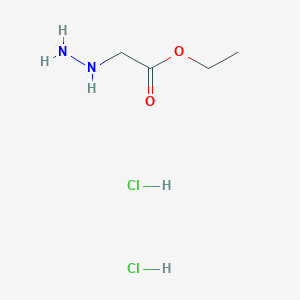
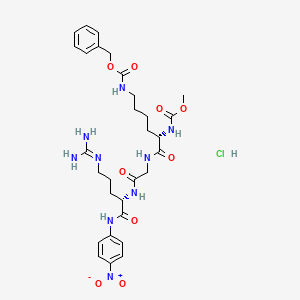
iodonium p-toluenesulfonate](/img/structure/B1436104.png)
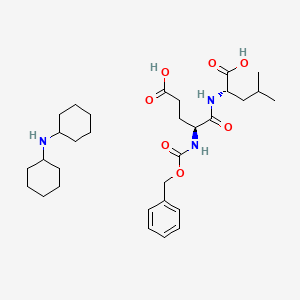
![[(Oxan-3-yl)methyl]hydrazine hydrochloride](/img/structure/B1436106.png)


